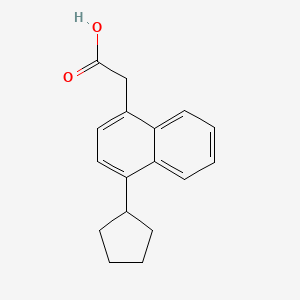
(4-Cyclopentylnaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentylnaphthalen-1-yl)acetic acid is an organic compound that features a naphthalene ring system substituted with a cyclopentyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclopentylnaphthalen-1-yl)acetic acid typically involves the functionalization of naphthalene derivatives. One common method is the Friedel-Crafts acylation, where naphthalene is reacted with cyclopentyl acetic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Cyclopentylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(4-Cyclopentylnaphthalen-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopentylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The naphthalene ring system can engage in π-π interactions with aromatic residues in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Naphthalene-1-acetic acid: Lacks the cyclopentyl group, making it less sterically hindered.
Cyclopentylacetic acid: Lacks the naphthalene ring, resulting in different chemical properties.
Uniqueness: (4-Cyclopentylnaphthalen-1-yl)acetic acid is unique due to the combination of the naphthalene ring and cyclopentyl group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
92954-28-4 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
2-(4-cyclopentylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C17H18O2/c18-17(19)11-13-9-10-15(12-5-1-2-6-12)16-8-4-3-7-14(13)16/h3-4,7-10,12H,1-2,5-6,11H2,(H,18,19) |
InChI Key |
YZVNBDGAHKCLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















